molecular formula C8H9BrN2O B1450664 5-Bromo-4-methyl-2-(prop-2-en-1-yloxy)pyrimidine CAS No. 1934742-99-0

5-Bromo-4-methyl-2-(prop-2-en-1-yloxy)pyrimidine

Cat. No. B1450664
CAS RN: 1934742-99-0
M. Wt: 229.07 g/mol
InChI Key: MHKNTFXEKALGHI-UHFFFAOYSA-N
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Description

5-Bromo-4-methyl-2-(prop-2-en-1-yloxy)pyrimidine (BMPP) is an organic compound of the pyrimidine family, which is a heterocyclic aromatic compound containing a six-membered ring of four carbon atoms and two nitrogen atoms. BMPP has a wide range of applications in scientific research, especially in the fields of biochemistry and physiology.

Scientific Research Applications

Anti-Fibrosis Activity

Pyrimidine derivatives, including “5-Bromo-4-methyl-2-(prop-2-en-1-yloxy)pyrimidine”, have been found to exhibit anti-fibrotic activities . In a study, these compounds were evaluated against immortalized rat hepatic stellate cells (HSC-T6), and some were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC .

Synthesis of Novel Heterocyclic Compounds

“5-Bromo-4-methyl-2-(prop-2-en-1-yloxy)pyrimidine” can be used as a reagent in organic synthesis, especially in the preparation of various substituted phenols. This makes it a valuable starting material in the synthesis of other organic compounds, such as biologically active molecules and pharmaceuticals.

UV Light-Induced Covalent Modification

When appended to a ligand or pharmacophore through its brominated linker, this compound allows for UV light-induced covalent modification of a biological target . This has potential for downstream applications via the alkyne tag .

Rapid Nucleophilic Displacement Reactions

“5-Bromo-4-methyl-2-(prop-2-en-1-yloxy)pyrimidine” undergoes rapid nucleophilic displacement reactions with nucleophiles under microwave irradiation . This property can be exploited in various chemical reactions and syntheses .

Direct Metallation

This compound undergoes direct metallation with lithium diisopropylamide to yield 4-lithio-5-bromopyrimidine . This reaction can be used in the synthesis of other complex organic compounds .

Design of Privileged Structures in Medicinal Chemistry

A pyrimidine moiety, such as the one in “5-Bromo-4-methyl-2-(prop-2-en-1-yloxy)pyrimidine”, has been employed in the design of privileged structures in medicinal chemistry . These structures are known to exhibit diverse types of biological and pharmaceutical activities .

Mechanism of Action

properties

IUPAC Name

5-bromo-4-methyl-2-prop-2-enoxypyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O/c1-3-4-12-8-10-5-7(9)6(2)11-8/h3,5H,1,4H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHKNTFXEKALGHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1Br)OCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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